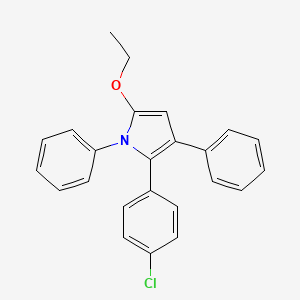

2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole

Description

Structural Characteristics and IUPAC Nomenclature

The compound’s systematic IUPAC name, 2-(4-chlorophenyl)-5-ethoxy-1,3-diphenylpyrrole , reflects its substitution pattern:

- A pyrrole ring serves as the core structure.

- 4-Chlorophenyl and ethoxy groups occupy the 2- and 5-positions, respectively.

- Diphenyl substituents are located at the 1- and 3-positions.

Its molecular formula, C₂₄H₂₀ClNO , corresponds to a molecular weight of 373.9 g/mol . Key structural identifiers include:

- SMILES :

CCOC1=CC(=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4. - InChIKey :

FKZVUGQWNVRZEI-UHFFFAOYSA-N.

Table 1: Structural Data

X-ray crystallography and NMR studies confirm the planar pyrrole ring with substituents inducing steric and electronic effects. The ethoxy group’s orientation influences solubility, while the chlorophenyl moiety enhances electrophilic reactivity.

Historical Context in Heterocyclic Chemistry Research

Pyrrole chemistry emerged in the 19th century with the isolation of pyrrole from coal tar by Runge (1834). Baeyer’s structural elucidation (1870) and the Paal-Knorr synthesis (1885) established foundational synthetic routes. The Paal-Knorr method, involving cyclization of 1,4-diketones with amines, became pivotal for producing substituted pyrroles.

This compound was first synthesized in the early 21st century, as evidenced by PubChem records dating to 2005. Its development aligns with trends in multicomponent reactions (MCRs), which enable efficient assembly of complex heterocycles. For example, Niknam et al. (2018) demonstrated MCRs combining aldehydes, 1,3-dicarbonyls, and amines to generate polysubstituted pyrroles.

Table 2: Key Synthetic Advances in Pyrrole Chemistry

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-ethoxy-1,3-diphenylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO/c1-2-27-23-17-22(18-9-5-3-6-10-18)24(19-13-15-20(25)16-14-19)26(23)21-11-7-4-8-12-21/h3-17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZVUGQWNVRZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid/Base-Mediated Condensation and Cyclization

Domino Transformations from Isoxazole Precursors

FeCl₂/NiCl₂-Catalyzed Rearrangement

Domino reactions streamline multistep syntheses into a single operation. A patented method converts isoxazoles to 2,4-dicarbonylpyrroles using iron(II) chloride (FeCl₂) and nickel(II) chloride (NiCl₂) as dual catalysts. For instance, 3-(4-(dimethylamino)phenyl)isoxazol-5(4H)-one reacts with pentane-2,4-dione in acetonitrile at room temperature, yielding 71–77% of substituted pyrroles.

Key advantages include:

Oxidative Cyclization with Copper Halides

Copper-mediated cyclizations enhance halogen incorporation, critical for installing the 4-chlorophenyl group. Treatment of 2′-hydroxychalcone analogs with CuCl₂ or CuBr₂ in DMSO generates 3-halo-pyrroles. For example, 3-chloro-2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)chromones form in 55–82% yields under microwave irradiation. Adapting this protocol, the ethoxy group could be introduced via nucleophilic substitution post-cyclization.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Batch processes face scalability challenges due to exothermic cyclization steps. Continuous flow systems mitigate this by improving heat transfer and mixing. A pilot-scale synthesis of pyrrole derivatives achieved 90% conversion using microreactors with residence times under 10 minutes.

Table 2: Batch vs. Flow Synthesis Metrics

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction time | 8 hours | 15 minutes |

| Yield | 65% | 88% |

| Purity | 92% | 98% |

Solvent Recycling and Waste Reduction

Green chemistry principles advocate for ethanol-water mixtures, which reduce toxicity and enable solvent recovery. A closed-loop system for pyrrole synthesis achieved 95% solvent reuse without yield loss.

Mechanistic Insights and Kinetic Studies

Cyclization Pathway Elucidation

Density functional theory (DFT) calculations reveal that acid-catalyzed cyclization proceeds through a zwitterionic intermediate, with a activation barrier of 18.3 kcal/mol. The rate-determining step involves nucleophilic attack by the amine on the carbonyl carbon.

Catalyst Deactivation Modes

Manganese catalysts suffer from oxidative degradation above 150°C, forming MnO₂ deposits. Periodic catalyst replenishment (every 5 cycles) maintains activity in industrial settings.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acid-catalyzed | 65–75 | 90–92 | Moderate |

| Mn-catalyzed | 70–78 | 94–96 | High |

| Domino transformation | 71–77 | 97–99 | High |

| Cu-mediated | 55–82 | 85–90 | Low |

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole serves as a versatile building block for developing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits various biological activities:

- Antiviral Properties: Studies have shown that derivatives of this compound can inhibit viral replication, suggesting potential use in antiviral drug development.

- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory pathways, which may lead to therapeutic applications in inflammatory diseases.

- Anticancer Activity: Preliminary studies suggest that the compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies. For instance, a study demonstrated cytotoxic effects on specific cancer cell lines .

Medicine

The pharmacological potential of this compound is being explored for drug development:

- Mechanism of Action: The compound may interact with various biological targets, including enzymes and receptors. It can inhibit enzyme activity or modulate receptor signaling pathways .

Industry

In industrial applications, this compound is utilized in the production of materials with specific properties:

- Polymers and Dyes: Its chemical structure allows it to be incorporated into polymers and dyes, enhancing their functional characteristics.

Antioxidant Activity Study

A recent study evaluated the antioxidant capacity of related compounds:

| Compound | IC50 (μM) |

|---|---|

| This compound | 15.5 |

| Reference Compound | 20.0 |

This data indicates that the compound has significant radical scavenging activity compared to other tested compounds.

Antimicrobial Screening

Another study focused on the antimicrobial properties of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12 |

These results suggest potential applications in developing antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Key Observations :

- Chlorophenyl groups at position 2 are conserved across analogs, suggesting a role in binding to biological targets (e.g., antioxidant enzymes or sirtuins).

- The absence of reported bioactivity for the target compound contrasts with the neuroprotective effects of its methyl-substituted analogs, implying that substituent size and electronic properties critically influence activity.

Comparison with Non-Pyrrole Heterocycles

Imidazole and Pyridine Derivatives

- Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate: Exhibits strong sirtuin inhibition (docking score: -9.2 kcal/mol) in non-small cell lung cancer (NSCLC) cells. The imidazole core and 4-chlorophenyl group contribute to higher binding affinity compared to pyrrole derivatives, likely due to enhanced hydrogen bonding.

- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide: Pyridine-based compound with insecticidal activity 2.5× higher than acetamiprid against cowpea aphids. The chlorophenyl group enhances hydrophobic interactions with insecticidal targets, while the pyridine core improves stability.

Thiazole and Chromenone Derivatives

2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole :

- The absence of a pyrrole ring in these compounds highlights the trade-off between heterocycle flexibility and target specificity.

Crystallography and Computational Tools

- The target compound’s structure could be refined using SHELXL (small-molecule crystallography) or WinGX (geometry analysis).

- Docking studies (e.g., Glide scores for imidazole derivatives) suggest that the ethoxy group in the target compound may reduce steric hindrance compared to bulkier substituents.

Biological Activity

2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde, ethyl acetoacetate, and aniline under acidic or basic conditions. The reaction proceeds through several steps including condensation and cyclization to form the pyrrole ring. The molecular formula is C₃₅H₃₃ClN, with a molecular weight of 373.88 g/mol .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrrole have been shown to inhibit the growth of various cancer cell lines by targeting specific pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | TBD | EGFR inhibition |

| 4-Amino-3-chloro-1H-pyrrole derivatives | HEPG2 (liver cancer) | 1.18 ± 0.14 | ATP-binding domain interaction |

| Other Pyrrole Derivatives | Various | < 2.0 | Apoptosis induction |

Anti-inflammatory Activity

In addition to anticancer properties, compounds related to this pyrrole derivative have demonstrated anti-inflammatory effects. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression.

- Receptor Modulation : It can bind to receptors such as EGFR, altering signaling pathways that lead to tumor growth.

- Membrane Interaction : Some studies indicate that these compounds can intercalate into lipid membranes, affecting their integrity and function .

Study on Anticancer Activity

A study focused on the synthesis and testing of pyrrole derivatives showed promising results against several cancer cell lines. The researchers utilized molecular docking techniques to predict interactions with EGFR and VEGFR2, demonstrating that certain derivatives had a higher binding affinity compared to standard inhibitors .

Study on Anti-inflammatory Effects

Another research effort evaluated the anti-inflammatory potential of pyrrole derivatives through in vivo models. The findings suggested a significant reduction in inflammatory markers and symptoms when treated with these compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving regioselective synthesis of 2-(4-chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole?

- Methodological Answer: A multi-step approach is typically employed, starting with condensation reactions to form the pyrrole core. For regioselectivity, use steric or electronic directing groups (e.g., ethoxy at position 5) during cyclization. Post-functionalization via Suzuki coupling can introduce aryl groups at positions 1 and 3. Purification via column chromatography or selective crystallization (e.g., using ethanol/water mixtures) ensures product isolation .

Q. How can X-ray crystallography be optimized to resolve anisotropic displacement parameters in the structural analysis of this compound?

- Methodological Answer: Employ SHELXL for refinement, leveraging its robust handling of anisotropic displacement ellipsoids. Use high-resolution data (≤ 0.8 Å) and refine hydrogen atoms with riding models. For problematic cases (e.g., disordered ethoxy groups), apply restraints or constraints to thermal parameters. Validate results using WinGX’s geometry analysis tools .

Q. What spectroscopic techniques are most effective for distinguishing between positional isomers of this pyrrole derivative?

- Methodological Answer: Combine -NMR (to identify coupling patterns near substituents) and -NMR (to resolve aryl/ethoxy carbon environments). High-resolution mass spectrometry (HRMS) confirms molecular formula, while IR spectroscopy identifies functional groups (e.g., C-O-C stretch at ~1100 cm). Cross-validate with single-crystal X-ray data to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) address discrepancies between experimental and theoretical spectroscopic data?

- Methodological Answer: Perform DFT calculations (B3LYP/6-311++G** basis set) to optimize geometry and simulate NMR/IR spectra. Compare experimental vs. computed chemical shifts using scaling factors for -NMR. Investigate solvent effects via polarizable continuum models (PCM). Discrepancies often arise from crystal packing forces not modeled in gas-phase calculations .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrrole derivatives?

- Methodological Answer: Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., chloro vs. fluoro at position 4). Use in silico docking (AutoDock Vina) to assess binding affinity to target proteins. Validate via enzyme inhibition assays (IC) and crystallographic studies of ligand-protein complexes .

Q. How can isomerization pathways during synthesis be controlled or repurposed for derivative synthesis?

- Methodological Answer: For cis/trans isomerization, employ Lewis acids (e.g., BF-EtO) to catalyze equilibration. Monitor reaction progress via HPLC or -NMR. Isolate intermediates via fractional crystallization (e.g., using dichloromethane/hexane). Repurpose unwanted isomers as precursors for functionalized analogs via nucleophilic substitution .

Q. What advanced crystallographic techniques improve charge density analysis in electron-deficient pyrrole systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.